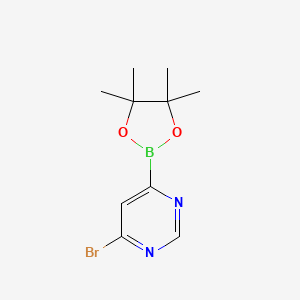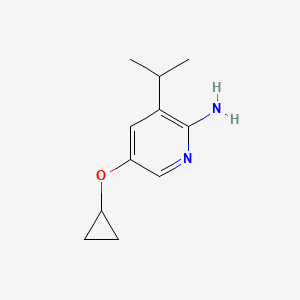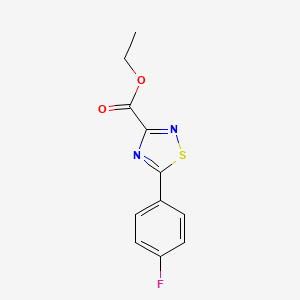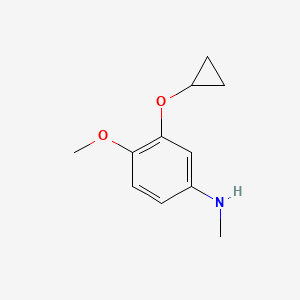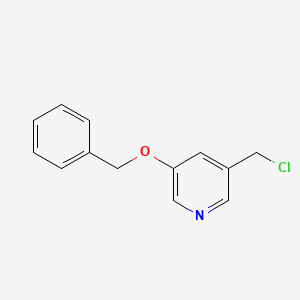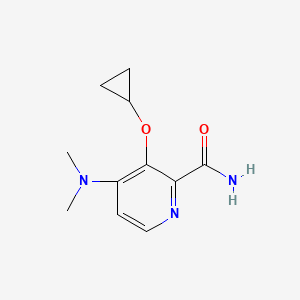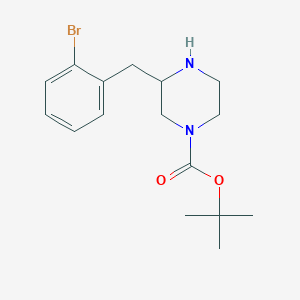
4-Chloro-3-(chloromethyl)-2-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-(chloromethyl)-2-methylpyridine is an organic compound belonging to the pyridine family It is characterized by the presence of two chlorine atoms and a methyl group attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(chloromethyl)-2-methylpyridine typically involves the chlorination of 2-methylpyridine. One common method is the reaction of 2-methylpyridine with chlorine gas in the presence of a catalyst, such as iron(III) chloride, at elevated temperatures. This process results in the selective chlorination at the 3-position and the formation of the chloromethyl group at the 4-position.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient and controlled chlorination. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-(chloromethyl)-2-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to form 4-chloro-3-(methyl)-2-methylpyridine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or sodium thiolate in polar solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of 4-azido-3-(chloromethyl)-2-methylpyridine or 4-thio-3-(chloromethyl)-2-methylpyridine.
Oxidation: Formation of 4-chloro-3-(chloromethyl)-2-pyridinecarboxylic acid.
Reduction: Formation of 4-chloro-3-(methyl)-2-methylpyridine.
Aplicaciones Científicas De Investigación
4-Chloro-3-(chloromethyl)-2-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-(chloromethyl)-2-methylpyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3-methylphenol: Similar in structure but lacks the pyridine ring.
4-Chloro-3-(methyl)-2-methylpyridine: Similar but with a methyl group instead of a chloromethyl group.
4-Chloro-3-(chloromethyl)-2-pyridinecarboxylic acid: An oxidized derivative.
Uniqueness
4-Chloro-3-(chloromethyl)-2-methylpyridine is unique due to the presence of both chlorine and chloromethyl groups on the pyridine ring, which imparts distinct reactivity and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C7H7Cl2N |
|---|---|
Peso molecular |
176.04 g/mol |
Nombre IUPAC |
4-chloro-3-(chloromethyl)-2-methylpyridine |
InChI |
InChI=1S/C7H7Cl2N/c1-5-6(4-8)7(9)2-3-10-5/h2-3H,4H2,1H3 |
Clave InChI |
JZOWVULRQHOSQV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CC(=C1CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




